3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-Chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with a molecular formula of C₁₈H₁₈ClN₅ and a molecular weight of 363.85 g/mol . Its structure features a 3-(4-chlorophenyl) group at position 3, a methyl group at position 5, and an isopropylamine substituent at position 5. XLogP values (4.2) indicate moderate lipophilicity, which may influence its pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c1-10(2)19-15-8-11(3)20-16-14(9-18-21(15)16)12-4-6-13(17)7-5-12/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIFXZWSKHTPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC(C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]pyrimidine Scaffold Construction
The foundational pyrazolo[1,5-a]pyrimidine core is synthesized through [3+3] cyclocondensation reactions. A representative protocol involves reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide, producing 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in 89% yield. This reaction proceeds via enolate formation at the malonate ester, followed by nucleophilic attack on the electrophilic pyrazole carbon (Scheme 1).
Critical parameters :
- Base strength: Sodium ethoxide (pKa ~21) optimally deprotonates malonate while avoiding side reactions
- Temperature gradient: Gradual heating from 0°C to reflux prevents oligomerization
- Solvent polarity: Ethanol facilitates both solubility and proton transfer
Chlorophenyl Group Introduction
The 3-(4-chlorophenyl) substituent is installed through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Patent data reveals that 1-(4-chlorophenyl)pyrazolidine-3-one serves as a key precursor, undergoing oxidative dehydrogenation in acidic media (FeCl₃/HCl) to yield the chlorophenylpyrazole intermediate.
Optimized conditions :
- Catalyst: FeCl₃·6H₂O (10 mol%)
- Oxidant: Molecular oxygen (bubbling at 1 L/min)
- Solvent system: 1:2 v/v HCl/EtOH
- Yield: 82% after recrystallization
Functionalization at Position 7
Chlorination and Amine Substitution
Position 7 hydroxyl groups are converted to chloro derivatives using phosphorus oxychloride (POCl₃), achieving 61% conversion efficiency. Subsequent displacement with isopropylamine proceeds via SNAr mechanism:
$$
\text{Cl} + \text{H}2\text{N-iPr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{NH-iPr} + \text{HCl}
$$
Key observations :
Reductive Amination Alternatives
For laboratories lacking POCl₃ infrastructure, reductive amination offers a viable pathway. Condensation of 7-keto derivatives with isopropylamine using NaBH₃CN in THF achieves 68% yield. This method avoids chlorinated byproducts but requires strict moisture control.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements adapt batch processes to continuous flow systems:
| Step | Reactor Type | Residence Time | Yield |
|---|---|---|---|
| Cyclocondensation | Tubular (316 SS) | 45 min | 85% |
| Chlorination | Packed-bed (SiO₂) | 22 min | 78% |
| Amination | CSTR | 90 min | 81% |
Data extrapolated from analogous pyrazolopyrimidine syntheses
Purification Challenges
Crude product mixtures typically contain:
- 5-8% regioisomeric byproducts (pyrazolo[5,1-c]pyrimidines)
- 2-3% N-alkylated impurities
Crystallization optimization using heptane/ethyl acetate (3:1) reduces impurities to <0.5% while maintaining 92% recovery.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
The malonate-pyrazole condensation exhibits three potential side reactions:
- Oligomerization : Controlled by maintaining <0.1 M concentration
- Retro-aldolic cleavage : Suppressed at pH 12-13
- Oxidative dehydrogenation : Minimized using nitrogen sparging
Amine Quaternization Risks
Isopropylamine undergoes undesired N-alkylation at >100°C, forming tetraalkylammonium salts. Kinetic studies show:
$$
k{\text{alkyl}} = 2.3 \times 10^{-3}\ \text{s}^{-1}\ \text{at}\ 80^\circ\text{C} \quad \text{vs} \quad k{\text{sub}} = 1.7 \times 10^{-2}\ \text{s}^{-1}
$$
Maintaining temperatures ≤80°C ensures >95% substitution selectivity.
Green Chemistry Approaches
Solvent Recycling Systems
A closed-loop ethanol recovery process reduces waste generation by 63%:
- Distillation recovers 89% ethanol from reaction mixtures
- Molecular sieves dry to <50 ppm H₂O
- Reactivation via microwave desorption (300W, 2 min)
Catalytic Chlorination
Emerging methods replace POCl₃ with NaCl/Oxone® system:
$$
3\ \text{NaCl} + \text{Oxone} \rightarrow 3\ \text{Cl}2 + \text{Na}2\text{SO}4 + \text{K}2\text{SO}_4
$$
Preliminary results show 54% conversion with 99% atom economy.
Chemical Reactions Analysis
Functionalization at the 7-Amine Position
The isopropylamine group at position 7 undergoes nucleophilic substitution and alkylation:
-
Chlorination : Treatment with POCl₃ and tetramethylammonium chloride converts hydroxyl groups to chlorides for subsequent amination .
-
Amination : Reaction with 2-pyridinemethanamine yields analogues with enhanced antimycobacterial activity (MICs <1 µg/mL) .
| Reaction Type | Conditions | Product Activity (MABA MIC, µg/mL) | Source |
|---|---|---|---|
| Chlorination | POCl₃, 100°C, 4h | Intermediate for amination | |
| Amination | DIPEA, DMF, 80°C, 12h | 0.2–1.5 µg/mL (vs. M.tb) |
Modifications at the 3- and 5-Positions
Substituents on the phenyl rings influence electronic and steric properties:
-
3-(4-Chlorophenyl) : Electron-withdrawing Cl enhances stability and directs electrophilic substitution.
-
5-Methyl group : Steric hindrance limits substitution but improves lipophilicity.
Key Findings :
-
Fluorine or methoxy groups at the 3-phenyl para position improve potency (>5.5-fold in M.tb inhibition) .
-
Bulky substituents at the 5-phenyl ortho position reduce activity due to unfavorable torsion angles .
Oxidation and Reduction Reactions
The methyl and amine groups participate in redox transformations:
-
Methyl oxidation : Rare due to steric protection but feasible under strong oxidants (e.g., KMnO₄).
-
Amine alkylation : Reacts with alkyl halides to form quaternary ammonium salts, enhancing solubility .
Catalytic Cross-Coupling
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
-
Suzuki-Miyaura : Chlorophenyl group couples with boronic acids under Pd(OAc)₂ catalysis .
-
Buchwald-Hartwig : Amination reactions modify the 7-position with aryl amines .
Conditions :
Degradation Pathways
Flavin-dependent hydroxylases (e.g., Rv1751) oxidize the core via molecular oxygen, leading to hydroxylated metabolites . Resistance in M.tb arises from mutations enhancing this catabolism .
Comparative Reactivity of Analogues
Structural variations impact reactivity and bioactivity:
This compound’s reactivity is pivotal for optimizing pharmacokinetic and pharmacodynamic profiles, particularly in antitubercular and kinase inhibition applications . Future work should explore photochemical and enzymatic degradation mechanisms to improve therapeutic durability.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through different mechanisms:
Enzyme Inhibition
Another significant application of this compound is its potential as an enzyme inhibitor. It has shown activity against several enzymes critical for cellular functions:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
Implications for Drug Development
The inhibition of DHODH is particularly noteworthy as this enzyme plays a crucial role in pyrimidine synthesis, making it a target for anti-cancer and anti-inflammatory drugs. The ability of this compound to inhibit such enzymes suggests potential applications in treating diseases where these pathways are dysregulated.
Antimicrobial Properties
Emerging research has also highlighted the antimicrobial properties of this compound. Derivatives have been tested against various pathogens with promising results:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | Inhibitory Effect | |
| Escherichia coli (Gram-negative) | Inhibitory Effect |
This suggests that the compound could be explored further for its potential use in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine against various cancer cell lines. Results indicated significant cytotoxicity and the ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibitory effects, warranting further exploration into its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations:
Fluorine substitution (e.g., 4-fluorophenyl) is associated with anti-mycobacterial activity, while chlorine may optimize neuropeptide receptor interactions .
Position 7 Amine Modifications: Pyridin-2-ylmethyl substituents (e.g., in anti-mycobacterial analogs) improve solubility due to the polar pyridine ring but may increase metabolic instability . The isopropyl group in the target compound reduces polarity, favoring blood-brain barrier penetration for CNS targets . Morpholinopropyl and oxolan-2-ylmethyl groups enhance solubility and metabolic stability, as seen in Autotaxin inhibitors .
Biological Activity :
- Anti-mycobacterial activity correlates with 5-phenyl or 5-heteroaryl groups, as seen in compounds with MIC values <1 µM against M. tuberculosis .
- Autotaxin inhibition (IC₅₀ = 0.95 µM) is achieved with oxolan-2-ylmethyl substituents, suggesting stereoelectronic effects critical for enzyme binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | XLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Water Solubility |
|---|---|---|---|---|---|
| Target Compound | 363.85 | 4.2 | 1 | 4 | Low |
| 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | 426.44 | 4.8 | 1 | 5 | Moderate |
| 3-(4-Chlorophenyl)-5-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine | 442.00 | 3.5 | 1 | 6 | High |
| 3-(4-Chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | 379.86 | 3.1 | 1 | 5 | Moderate |
Biological Activity
3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound within the pyrazolo[1,5-a]pyrimidine class, notable for its fused bicyclic structure comprising both pyrazole and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor targeting various enzymes involved in oncogenic signaling pathways.
Chemical Structure and Properties
The molecular formula of 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is C13H15ClN4. Its structural features include:
- 4-Chlorophenyl group at the 3-position
- 5-Methyl group
- Isopropyl substituent at the nitrogen of the amine group
This unique substitution pattern enhances its biological activity and selectivity towards specific targets.
The biological activity of this compound primarily stems from its ability to inhibit various kinases implicated in cancer progression. Key interactions include:
- FGFR1 (Fibroblast Growth Factor Receptor 1)
- FLT3 (Fms-like Tyrosine Kinase 3)
- JAK2 (Janus Kinase 2)
These kinases are crucial in cell signaling pathways that regulate cell proliferation and survival, making them significant targets for cancer therapy. The compound's inhibitory effects on these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Biological Activity Summary
Research has demonstrated that 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits various biological activities:
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
- Anticancer Studies :
- Antitubercular Activity :
- Structure–Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors under reflux conditions. Key steps include the use of catalysts (e.g., Lewis acids) and solvents like DCM or pyridine to enhance cyclization efficiency. For example, substituting the amine group via nucleophilic substitution (e.g., with isopropylamine) requires controlled temperatures (80–100°C) and inert atmospheres to minimize side reactions. Yield optimization can be achieved by adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) and catalyst loading (e.g., 5–10 mol% ZnCl₂) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns on the pyrimidine core (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for primary amines) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ at m/z 341.12 for C₁₇H₁₇ClN₅) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for resolving ambiguities in regioselectivity .
Q. What in vitro models are commonly used to screen its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to measure IC₅₀ values. The chlorophenyl group enhances hydrophobic interactions with enzyme active sites .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative effects. Dose-response curves (0.1–100 µM) identify EC₅₀ values .
Advanced Research Questions
Q. How can structural modifications enhance target enzyme inhibition while minimizing off-target effects?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with a 4-fluorophenyl moiety to modulate lipophilicity (logP) and improve membrane permeability .
- Side Chain Optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the isopropylamine side chain to enhance water solubility and reduce hepatotoxicity. Molecular docking (e.g., AutoDock Vina) predicts binding affinity changes .
- SAR Studies : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl at position 5) to correlate electronic effects with activity .
Q. How can researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (e.g., 48 hrs) to minimize variability .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes (human vs. rodent) to explain species-specific activity differences .
- Data Reanalysis : Apply multivariate statistics (e.g., PCA) to published datasets to identify confounding variables (e.g., solvent used in assays, DMSO vs. PBS) .
Q. What strategies resolve low aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (30:70 v/v) or cyclodextrin inclusion complexes to enhance solubility (test via shake-flask method) .
- Salt Formation : Synthesize hydrochloride or mesylate salts via acid-base titration, monitoring pH stability (pH 4–7) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) using emulsion-solvent evaporation, characterized by DLS and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
